molecular formula C32H40FeP2 B14785393 cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)

cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)

Cat. No.: B14785393
M. Wt: 542.5 g/mol
InChI Key: MJOXBJGLXGTJRJ-UHFFFAOYSA-N
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Description

(1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it serves as a ligand for transition metal complexes. The ferrocene backbone provides stability and rigidity, while the phosphino groups allow for coordination to metal centers, making it a versatile tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction, where the ferrocene derivative reacts with the appropriate phosphine reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:

    Bulk Preparation of Ferrocene: Large-scale synthesis of ferrocene is achieved through the reaction of cyclopentadienyl sodium with iron(II) chloride.

    Functionalization: The ferrocene is then functionalized with phosphino groups using high-purity reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.

    Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of functionalized ferrocene derivatives.

Scientific Research Applications

(1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is studied for its potential in drug delivery systems due to the stability of the ferrocene moiety.

    Medicine: Research is ongoing into its use in the development of new pharmaceuticals, particularly in cancer treatment.

    Industry: It is used in the synthesis of fine chemicals and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene exerts its effects involves coordination to metal centers. The phosphino groups bind to the metal, forming a complex that can then participate in catalytic cycles. The ferrocene backbone provides stability and rigidity, ensuring that the ligand maintains its structure during the reaction. The specific molecular targets and pathways depend on the metal and the reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand used in catalysis.

    1,2-Bis(diphenylphosphino)ethane (dppe): A non-ferrocene-based ligand with similar phosphino groups.

    1,1’-Bis(di-tert-butylphosphino)ferrocene: Similar to the compound but with different substituents on the phosphino groups.

Uniqueness

(1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene is unique due to its chiral nature and the specific arrangement of its phosphino groups. This allows for highly enantioselective catalysis, making it a valuable tool in the synthesis of chiral molecules.

Properties

Molecular Formula

C32H40FeP2

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;

InChI Key

MJOXBJGLXGTJRJ-UHFFFAOYSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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